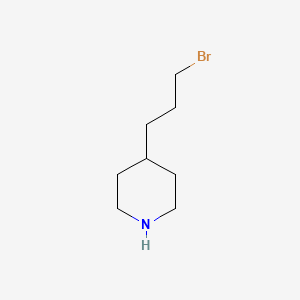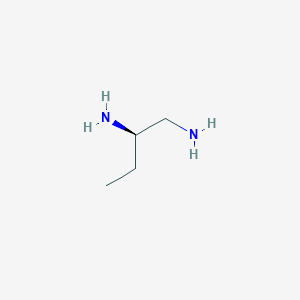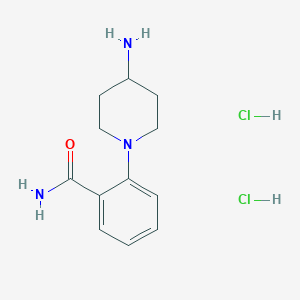
(3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride is a chemical compound with the molecular formula C8H21ClNSi. It is a silane derivative that contains both an amino group and a cyclopropyl group, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride typically involves the reaction of cyclopropylmethylchlorosilane with 3-aminopropylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclopropylmethylchlorosilane+3-Aminopropylamine→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
(3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The silane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield corresponding oxides, while substitution reactions may result in the formation of various substituted silanes.
科学的研究の応用
Chemistry
In chemistry, (3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials.
Biology
In biological research, this compound is used for surface modification of biomaterials. It can be used to functionalize surfaces with amino groups, which can then be used for further bioconjugation reactions.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to modify surfaces makes it a valuable tool for creating targeted drug delivery vehicles.
Industry
In industrial applications, this compound is used in the production of advanced materials such as coatings, adhesives, and sealants. Its unique chemical properties make it suitable for enhancing the performance of these materials.
作用機序
The mechanism of action of (3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride involves its ability to form covalent bonds with various substrates. The amino group can react with electrophiles, while the silane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions enable the compound to modify surfaces and create functionalized materials.
類似化合物との比較
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but contains ethoxy groups instead of cyclopropyl groups.
(3-Aminopropyl)trimethoxysilane: Contains methoxy groups instead of cyclopropyl groups.
(3-Aminopropyl)diethoxymethylsilane: Contains diethoxy groups and a methyl group instead of cyclopropyl groups.
Uniqueness
(3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties compared to other similar compounds. The cyclopropyl group can influence the reactivity and stability of the compound, making it suitable for specific applications where other silane derivatives may not be as effective.
特性
分子式 |
C8H20ClNSi |
|---|---|
分子量 |
193.79 g/mol |
IUPAC名 |
3-[cyclopropyl(dimethyl)silyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19NSi.ClH/c1-10(2,7-3-6-9)8-4-5-8;/h8H,3-7,9H2,1-2H3;1H |
InChIキー |
RIXAAZPOVLXIIO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCCN)C1CC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13504578.png)

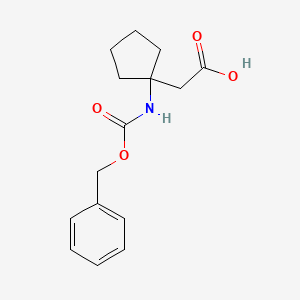
![Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate](/img/structure/B13504605.png)
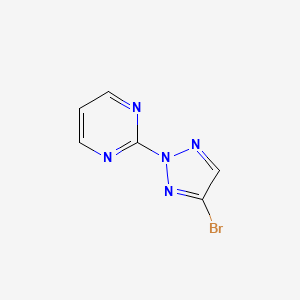


![2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine](/img/structure/B13504629.png)
![[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride](/img/structure/B13504639.png)
![N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride](/img/structure/B13504646.png)
